molecular formula C4H3I2N3O2 B11625112 4,5-diiodo-1-methyl-3-nitro-1H-pyrazole

4,5-diiodo-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B11625112
M. Wt: 378.89 g/mol
InChI Key: BYVDNGFRQLKNMV-UHFFFAOYSA-N
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Description

4,5-Diiodo-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of two iodine atoms, a methyl group, and a nitro group attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diiodo-1-methyl-3-nitro-1H-pyrazole typically involves the iodination of 1-methyl-3-nitro-1H-pyrazole. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Diiodo-1-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.

Major Products Formed

    Substitution: Formation of azido or thio-substituted derivatives.

    Reduction: Conversion to 4,5-diiodo-1-methyl-3-amino-1H-pyrazole.

    Oxidation: Formation of 4,5-diiodo-1-carboxy-3-nitro-1H-pyrazole.

Scientific Research Applications

4,5-Diiodo-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4,5-diiodo-1-methyl-3-nitro-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-methyl-3-nitro-1H-pyrazole
  • 4,5-Dibromo-1-methyl-3-nitro-1H-pyrazole
  • 4,5-Dichloro-1-methyl-3-nitro-1H-pyrazole

Uniqueness

4,5-Diiodo-1-methyl-3-nitro-1H-pyrazole is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and biological activity compared to its brominated or chlorinated analogs. The larger atomic radius and higher polarizability of iodine atoms can enhance halogen bonding interactions, potentially leading to stronger and more specific binding to biological targets.

Properties

Molecular Formula

C4H3I2N3O2

Molecular Weight

378.89 g/mol

IUPAC Name

4,5-diiodo-1-methyl-3-nitropyrazole

InChI

InChI=1S/C4H3I2N3O2/c1-8-3(6)2(5)4(7-8)9(10)11/h1H3

InChI Key

BYVDNGFRQLKNMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])I)I

Origin of Product

United States

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